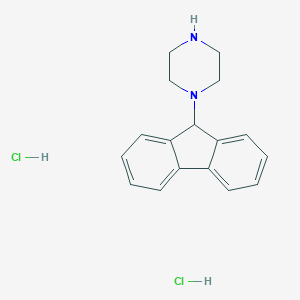

1-(9H-fluoren-9-yl)piperazine Dihydrochloride

Description

Properties

IUPAC Name |

1-(9H-fluoren-9-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.2ClH/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19;;/h1-8,17-18H,9-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUASQIFMVLUTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372603 | |

| Record name | 1-(9H-fluoren-9-yl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-64-2 | |

| Record name | 1-(9H-fluoren-9-yl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

The reaction is conducted in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. A molar ratio of 1:7 for 9-bromofluorene to piperazine ensures complete conversion, with triethylamine (0.15 equivalents) acting as a base to neutralize hydrogen bromide generated during the reaction. The mixture is refluxed for 6 hours, after which the crude product is filtered and concentrated under reduced pressure. Purification via flash chromatography (95:5 dichloromethane/methanol) yields the free base as a white powder with a reported 100% yield.

Table 1: Summary of Reaction Conditions for Free Base Synthesis

| Component | Quantity | Role |

|---|---|---|

| 9-Bromofluorene | 8.2 mmol (2.0 g) | Electrophile |

| Piperazine | 61.1 mmol (5.27 g) | Nucleophile |

| Triethylamine | 1.2 mmol (165 μL) | Acid scavenger |

| THF | 50 mL | Solvent |

| Reaction Time | 6 hours | Reflux conditions |

Purification and Characterization

Purification

The free base is purified using flash chromatography, while the dihydrochloride salt typically undergoes recrystallization from a methanol/ether mixture to enhance purity.

Reaction Optimization and Scale-up Considerations

Challenges and Solutions

-

Piperazine Excess : The 7-fold excess of piperazine ensures complete consumption of 9-bromofluorene but necessitates efficient purification to remove unreacted amine.

-

Inert Atmosphere : Reflux under argon prevents oxidation of the fluorenyl moiety, which could lead to side products.

-

Salt Stability : The dihydrochloride salt is hygroscopic, requiring storage in a desiccator to prevent hydrolysis.

Scale-up Feasibility

The described method is scalable, with flash chromatography remaining practical for gram-scale production. Pilot-scale reactions may substitute column chromatography with recrystallization for cost efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-Fluoren-9-yl)piperazine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines .

Scientific Research Applications

Scientific Research Applications

-

Antiviral Research

- Recent studies have investigated the potential of 1-(9H-fluoren-9-yl)piperazine derivatives as antiviral agents. These compounds have shown promise in inhibiting viral entry, particularly against the Ebola virus. Modifications of the fluorenyl structure have been explored to enhance antiviral potency while minimizing cytotoxicity, demonstrating effective selectivity indices in vitro .

-

Neuroscience

- The compound has been utilized in neuroscience research due to its structural similarity to various neurotransmitters. It acts as a ligand for serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant properties. Studies have indicated that derivatives can modulate serotonin receptor activity, which is critical for developing new psychiatric medications .

-

Cancer Research

- Investigations into the compound's anticancer properties have revealed its ability to induce apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways that promote survival and proliferation in malignant cells. Case studies have demonstrated significant reductions in tumor growth when treated with specific derivatives .

-

Chemical Biology

- In chemical biology, 1-(9H-fluoren-9-yl)piperazine dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities, making it a valuable tool in drug discovery .

Case Studies

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-yl)piperazine Dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

1-Fmoc-2-Methyl-piperazine Hydrochloride

1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride (Trimetazidine Dihydrochloride)

- Structure : Aryl piperazine with a trimethoxybenzyl substituent.

- Therapeutic Use : Anti-anginal agent via fatty acid oxidation inhibition.

- Key Differences : The electron-rich trimethoxybenzyl group enhances metabolic stability compared to the bulky fluorenyl group, which may reduce membrane permeability .

Antihistamine Piperazine Dihydrochlorides (e.g., Buclizine, Meclizine)

- Structures : Feature benzhydryl or chlorophenyl substituents.

- Molecular Formulas :

- Buclizine: C₂₈H₃₃Cl₂N₂.

- Meclizine: C₂₅H₂₇Cl₂N₂.

- Key Differences : Bulky aromatic groups confer potent H₁ receptor antagonism, whereas the fluorenyl group in 1-(9H-fluoren-9-yl)piperazine dihydrochloride lacks direct antihistamine activity .

1-(2-Fluorobenzyl)piperazine Dihydrochloride

Solubility and Stability

- Piperazine dihydrochlorides generally exhibit high water solubility due to their ionic nature. The fluorenyl group in this compound may reduce aqueous solubility compared to smaller substituents like methyl or fluorobenzyl .

- Buffering capacity: Unsubstituted piperazine dihydrochloride has pKa values of 5.32 (pK₁) and 9.70 (pK₂), ideal for biochemical buffers. The fluorenyl group likely alters these values, affecting formulation .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Substituent | Key Applications | pKa (if known) |

|---|---|---|---|---|

| 1-(9H-fluoren-9-yl)piperazine diHCl | Not explicitly provided | 9H-fluoren-9-yl | Peptide synthesis, research | N/A |

| 1-Fmoc-2-Methyl-piperazine HCl | C₂₀H₂₃ClN₂O₂ | Fmoc, methyl | SPPS | N/A |

| Trimetazidine diHCl | C₁₄H₂₂Cl₂N₂O₃ | 2,3,4-Trimethoxybenzyl | Anti-anginal | N/A |

| Buclizine diHCl | C₂₈H₃₃Cl₂N₂ | Benzhydryl, chlorophenyl | Antihistamine | N/A |

| 1-(2-Fluorobenzyl)piperazine diHCl | C₁₁H₁₇Cl₂FN₂ | 2-Fluorobenzyl | Research (ligand design) | N/A |

Biological Activity

1-(9H-fluoren-9-yl)piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a fluorenyl group. The molecular formula is and its structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas:

1. Antioxidant Activity

Research indicates that compounds with piperazine moieties can exhibit significant antioxidant properties. A study demonstrated that derivatives of piperazine effectively reduced reactive oxygen species (ROS) levels, thereby protecting cells from oxidative stress-induced damage . This suggests that this compound may also possess similar protective effects.

2. Neuroprotective Effects

In the context of neurodegenerative diseases, piperazine derivatives have been evaluated for their ability to protect neuronal cells. A specific study highlighted that certain piperazine compounds could prevent apoptosis in neuronal cell lines by stabilizing mitochondrial membrane potential and modulating signaling pathways involving IL-6 and Nrf2 . This mechanism could be relevant to the biological activity of this compound.

3. Cholinesterase Inhibition

This compound has been investigated for its potential as a cholinesterase inhibitor. In a study focusing on multi-target directed ligands, compounds with similar structures showed significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation . This activity suggests potential applications in treating Alzheimer’s disease and other cognitive disorders.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Antioxidant Mechanism : The compound may reduce oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.

- Neuroprotective Pathways : It likely modulates intracellular signaling pathways that protect neurons from apoptosis, particularly through the stabilization of mitochondrial functions.

- Cholinergic Modulation : By inhibiting cholinesterases, it may enhance acetylcholine levels in synaptic clefts, improving cognitive functions.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 1-(9H-fluoren-9-yl)piperazine dihydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorenyl groups can be introduced to piperazine derivatives using Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. A typical protocol involves reacting piperazine with 9-fluorenylmethyl chloroformate in anhydrous dichloromethane (DCM) under inert conditions, followed by dihydrochloride salt formation using HCl gas or aqueous HCl .

- Purification : Column chromatography (silica gel, methanol/DCM gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the dihydrochloride salt .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

- Solubility : The dihydrochloride salt enhances aqueous solubility, making it suitable for biological assays. For instance, similar piperazine hydrochloride salts dissolve readily in water (up to 50 mg/mL) but are less soluble in organic solvents like DCM .

- Stability : The salt form improves hygroscopicity resistance. Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the fluorenyl group .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation : Use H/C NMR (DMSO- or CDCl) to verify the fluorenyl and piperazine moieties. For example, the fluorenyl proton signals appear as multiplets at δ 7.3–7.8 ppm .

- Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensure >95% purity. IR spectroscopy confirms carbamate or amine functionalities (e.g., C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound in peptide synthesis?

- Reaction Design : Use coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in anhydrous DMF. Maintain a 1.2:1 molar ratio of the fluorenyl-piperazine derivative to the target peptide to minimize side products .

- Troubleshooting : If coupling efficiency is low (<70%), pre-activate the carboxyl group with HOBt (hydroxybenzotriazole) and monitor reaction progress via LC-MS .

Q. What biological interactions are associated with fluorenyl-piperazine derivatives, and how are they studied?

- Target Identification : Fluorenyl-piperazine scaffolds exhibit affinity for neurotransmitter receptors (e.g., dopamine D) and enzymes like acetylcholinesterase. Radioligand binding assays (e.g., H-spiperone for D receptors) or fluorescence polarization assays quantify binding constants () .

- Mechanistic Insights : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with receptor active sites. For example, the fluorenyl group may occupy hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Experimental Design : Prepare buffers (pH 1–13) and incubate the compound at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using HRMS. For example, acidic conditions (pH <3) may hydrolyze the fluorenyl-methyl bond, releasing 9H-fluorene .

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Activation energy () derived from Arrhenius plots predicts shelf-life under storage conditions .

Q. How should researchers address contradictions in synthetic yield data across studies?

- Root-Cause Analysis : Compare reaction parameters (solvent purity, catalyst batch, temperature control). For example, yields drop from 85% to 60% if residual moisture in DCM deactivates the coupling agent .

- Validation : Reproduce key studies with controlled variables (e.g., anhydrous solvents, inert atmosphere) and report yields as mean ± SD from triplicate experiments .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

- Software : Use ChemAxon’s MarvinSketch for logP (partition coefficient) and pKa predictions. Schrödinger’s QikProp estimates bioavailability (% human oral absorption) and blood-brain barrier penetration .

- Validation : Cross-reference predictions with experimental data (e.g., experimental logP via shake-flask method) to refine models .

Methodological Notes

- Safety : Refer to SDS guidelines (e.g., Cayman Chemical Co.) for handling hydrochloride salts. Use PPE (gloves, goggles) and work in fume hoods due to potential respiratory irritation .

- Data Reproducibility : Document solvent grades, equipment calibration, and environmental conditions (humidity, temperature) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.